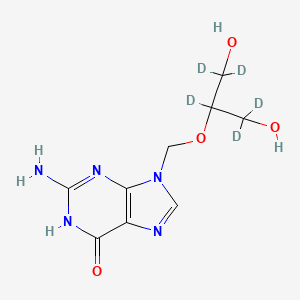

Ganciclovir-d5

Vue d'ensemble

Description

Le Ganciclovir-d5 est un analogue marqué au deutérium du ganciclovir, un agent antiviral puissant principalement utilisé pour traiter les infections à cytomégalovirus. L'incorporation d'atomes de deutérium dans la molécule de ganciclovir améliore sa stabilité métabolique et prolonge sa demi-vie, ce qui en fait un outil précieux dans les études pharmacocinétiques et les applications thérapeutiques .

Applications De Recherche Scientifique

Ganciclovir-d5 has a wide range of scientific research applications:

Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of ganciclovir and its analogs.

Antiviral Research: Employed in the development and testing of antiviral therapies against cytomegalovirus and other herpesviruses.

Metabolic Stability Studies: The deuterium labeling helps in studying the metabolic stability and degradation pathways of ganciclovir.

Drug Development: Used in the design and synthesis of new antiviral agents with improved pharmacological properties.

Mécanisme D'action

Target of Action

Ganciclovir-d5, also known as 2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .

Mode of Action

The mode of action of this compound involves inhibiting virus replication. This inhibitory action is highly selective as the drug must be converted to its active form by a virus-encoded cellular enzyme, thymidine kinase (TK) . The active form of the drug, ganciclovir-5’-triphosphate (ganciclovir-TP), then selectively and potently inhibits the viral DNA polymerase .

Biochemical Pathways

This compound affects the biochemical pathways involved in viral DNA synthesis. By inhibiting the DNA polymerase, it prevents the replication of viral DNA, thereby disrupting the life cycle of the virus . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific virus being targeted.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously and has a bioavailability of 5% when taken orally . The drug is metabolized by guanylate kinase, an enzyme encoded by the CMV UL97 gene product . The elimination half-life of this compound is between 2.5 and 5 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of this compound’s action is the inhibition of viral DNA replication, leading to the prevention of virus proliferation . This makes it an effective treatment for infections caused by the Herpesvirus family, including CMV. It is used to treat complications from AIDS-associated CMV infections and is also effective against pneumonia, encephalitis, and gastrointestinal diseases caused by CMV .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s immune status, the presence of the virus-encoded thymidine kinase required for the drug’s activation, and the patient’s renal function, which affects drug excretion

Safety and Hazards

Ganciclovir-d5 may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ganciclovir-d5 interacts with various enzymes and proteins in biochemical reactions. It undergoes triphosphorylation to become active, with the initial monophosphorylation catalyzed by UL97-encoded kinase and subsequently by cellular kinases . The deuterium labeling can increase the metabolic stability of the drug due to the higher strength of the C–D bond compared to the C–H bond .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits viral deoxyribonucleic acid (DNA) synthesis through competitive incorporation during viral DNA synthesis, leading to DNA chain termination . It is effective against cytomegalovirus, human herpes virus infections, and even against pneumonia, encephalitis, and gastrointestinal diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into an active form through triphosphorylation. The active form of this compound competitively incorporates into the viral DNA during synthesis, causing premature termination of the DNA chain .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stable effects on cellular function. The deuterium incorporation in this compound and its prodrug was >98%, indicating no loss of deuterium by exchange in the course of synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to antiviral medication. It undergoes triphosphorylation to become active, with the initial monophosphorylation catalyzed by UL97-encoded kinase and subsequently by cellular kinases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

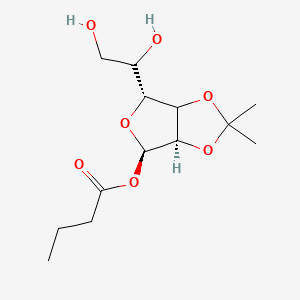

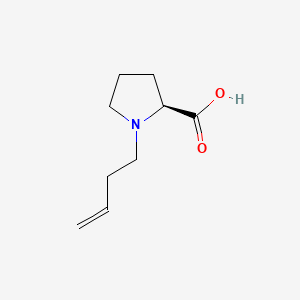

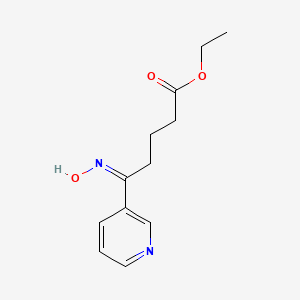

La synthèse du Ganciclovir-d5 implique l'utilisation de glycérol-d5 disponible dans le commerce comme matière de départ. La voie de synthèse comprend plusieurs étapes clés :

Protection des groupes hydroxyle : Le glycérol-d5 est traité avec du chlorure de pivaloyle dans la pyridine pour protéger les groupes hydroxyle, formant un intermédiaire ester bis-pivaloyle.

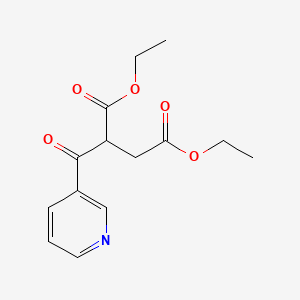

Formation de l'intermédiaire : L'intermédiaire protégé est ensuite mis à réagir avec un mélange d'acide acétique et d'anhydride acétique dans le diméthylsulfoxyde à température ambiante pour donner un dérivé méthylthio-méthoxy.

Déprotection finale et cyclisation : La dernière étape implique la déprotection et la cyclisation pour former le this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de techniques de synthèse et de purification automatisées, telles que la chromatographie liquide haute performance, est courante dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le Ganciclovir-d5 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés aldéhyde ou acide carboxylique correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que les alcools, les aldéhydes, les acides carboxyliques et les analogues substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Études pharmacocinétiques : Utilisé comme étalon interne en spectrométrie de masse pour étudier la pharmacocinétique du ganciclovir et de ses analogues.

Recherche antivirale : Employé dans le développement et les tests de thérapies antivirales contre le cytomégalovirus et autres herpèsvirus.

Études de stabilité métabolique : Le marquage au deutérium aide à étudier la stabilité métabolique et les voies de dégradation du ganciclovir.

Développement de médicaments : Utilisé dans la conception et la synthèse de nouveaux agents antiviraux aux propriétés pharmacologiques améliorées.

Mécanisme d'action

Le this compound exerce ses effets antiviraux en inhibant la réplication de l'ADN viral. Le composé est phosphorylé par la thymidine kinase virale pour former le triphosphate de this compound, qui inhibe sélectivement l'ADN polymérase virale. Cette inhibition empêche l'élongation de l'ADN viral, arrêtant ainsi la réplication virale .

Comparaison Avec Des Composés Similaires

Composés similaires

Acyclovir : Un autre agent antiviral utilisé pour traiter les infections à herpèsvirus.

Valganciclovir : Un promédicament du ganciclovir avec une biodisponibilité orale améliorée.

Cidofovir : Un agent antiviral utilisé pour traiter la rétinite à cytomégalovirus chez les patients atteints du sida.

Unicité du Ganciclovir-d5

Le this compound est unique en raison de son marquage au deutérium, qui améliore sa stabilité métabolique et prolonge sa demi-vie par rapport au ganciclovir non deutéré. Cela le rend particulièrement précieux dans les études pharmacocinétiques et les applications thérapeutiques .

Propriétés

IUPAC Name |

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-QJWYSIDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747849 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189966-73-1 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can you elaborate on the analytical methods employed in the studies utilizing Ganciclovir-d5?

A2: Both studies employed a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify Ganciclovir in human plasma. [, ] This method involves separating the analytes of interest (Ganciclovir and this compound) based on their physicochemical properties using liquid chromatography. Subsequently, the separated components are detected and quantified by mass spectrometry based on their unique mass-to-charge ratios. This combined approach allows for accurate and sensitive measurement of Ganciclovir concentrations even in the presence of other compounds within the plasma samples.

Q2: What advantages does the use of solid-phase extraction (SPE) offer in the analysis of Valganciclovir and Ganciclovir, as mentioned in one of the studies?

A3: One study utilized solid-phase extraction (SPE) employing mixed-mode cation exchange cartridges for extracting both Valganciclovir and Ganciclovir from plasma. [] SPE offers several advantages compared to other extraction techniques:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)